

# The Discovery and Chemical Profile of Olinciguat: A Soluble Guanylate Cyclase Stimulator

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Olinciguat |           |
| Cat. No.:            | B609733    | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

Olinciguat (formerly IW-1701) is a novel, orally bioavailable small molecule that acts as a stimulator of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway.[1][2][3] Developed by Ironwood Pharmaceuticals and subsequently by its spin-off, Cyclerion Therapeutics, olinciguat belongs to a pyrazole-pyrimidine heterocyclic structural class of compounds.[4] This technical guide provides a comprehensive overview of the discovery, chemical structure, and mechanism of action of olinciguat. It includes a detailed summary of key preclinical and clinical findings, presented with structured data tables and detailed experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its pharmacological profile. Although clinical development for sickle cell disease was halted due to insufficient efficacy, the preclinical data for olinciguat across a range of cardiovascular, metabolic, and inflammatory models highlight its potential therapeutic breadth and the continued interest in sGC stimulation as a therapeutic strategy.[5]

### **Discovery and Chemical Structure**

**Olinciguat** was discovered by Ironwood Pharmaceuticals as part of their research program focused on the development of novel sGC stimulators. The aim was to create orally



bioavailable compounds that could modulate the NO-sGC-cGMP signaling pathway, which is implicated in a variety of diseases. **Olinciguat** emerged from a series of 4-hydroxypyrimidine sGC stimulators derived from a 1,3,5-substituted pyrazole scaffold.

The chemical name of **Olinciguat** is (R)-3,3,3-trifluoro-2-(((5-fluoro-2-(1-(2-fluorobenzyl)-5-(isoxazol-3-yl)-1H-pyrazol-3-yl)pyrimidin-4-yl)amino)methyl)-2-hydroxypropanamide. Its molecular formula is C21H16F5N7O3, and it has a molecular weight of 509.4 g/mol.

### **Chemical Structure of Olinciguat**

Chemical Structure of Olinciguat

img

Click to download full resolution via product page

A 2D representation of the chemical structure of **Olinciguat**.

# Mechanism of Action: Stimulation of the NO-sGC-cGMP Signaling Pathway

**Olinciguat** exerts its pharmacological effects by directly stimulating soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. sGC is a heterodimeric heme-containing enzyme that, upon activation by NO, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, modulating the activity of downstream proteins such as protein kinases, phosphodiesterases, and ion channels to elicit a range of physiological responses, including smooth muscle relaxation, inhibition of inflammation, and reduced fibrosis.

**Olinciguat** is classified as an sGC stimulator, meaning it binds to the reduced, heme-containing form of the enzyme. Its action is synergistic with endogenous NO, enhancing the enzyme's sensitivity to its natural activator. This leads to an amplified production of cGMP.





Click to download full resolution via product page

The NO-sGC-cGMP signaling pathway and the role of **Olinciguat**.

### **Preclinical Pharmacology**

**Olinciguat** has been evaluated in a variety of preclinical models, demonstrating a broad range of pharmacological activities.

### **In Vitro Studies**

In cell-based assays, **olinciguat** stimulated sGC and relaxed pre-contracted human vascular smooth muscle. It was also a potent inhibitor of vascular smooth muscle cell proliferation, an effect that was potentiated by the phosphodiesterase 5 (PDE5) inhibitor, tadalafil.

### In Vivo Studies

Preclinical studies in animal models have highlighted the potential of **olinciguat** in cardiovascular, renal, metabolic, and inflammatory diseases.

The pharmacokinetic profile of **olinciguat** was assessed in Sprague Dawley rats. The compound exhibited low to moderate clearance and an oral bioavailability of 40%.



| Parameter          | Unit      | Female            | Male  |
|--------------------|-----------|-------------------|-------|
| Intravenous (i.v.) |           |                   |       |
| Vss                | L/kg      | 0.9               | 1.1   |
| CL                 | mL/min/kg | 5.6               | 11.3  |
| Oral (p.o.)        |           |                   |       |
| Cmax               | ng/mL     | -                 | -     |
| Tmax               | h         | -                 | -     |
| t1/2               | h         | -                 | -     |
| F                  | %         | \multicolumn{2}{c | }{40} |

Vss: Volume of

distribution at steady-

state; CL: Systemic

clearance; Cmax:

Maximum plasma

concentration; Tmax:

Time to maximum

plasma concentration;

t1/2: Half-life; F:

Bioavailability.

(Note: Specific values for Cmax, Tmax, and t1/2 were not provided

in the source material).

**Olinciguat** was found to be highly bound to both rat  $(99.00 \pm 0.26\%)$  and human  $(98.01 \pm 0.77\%)$  plasma proteins. A whole-body autoradiography study in rats indicated that **olinciguat**-derived radioactivity was distributed comparably between plasma and most tissues, suggesting a balanced distribution between vascular and extravascular compartments. The primary route of clearance was determined to be hepatic.



In normotensive Wistar rats and spontaneously hypertensive rats (SHRs), **olinciguat** dose-dependently reduced blood pressure. In the Dahl salt-sensitive hypertensive heart failure rat model, **olinciguat** demonstrated cardioprotective effects.

In the ZSF1 rat model of diabetic nephropathy and metabolic syndrome, **olinciguat** was shown to be renoprotective. Additionally, treatment was associated with lower circulating levels of glucose, cholesterol, and triglycerides. In a mouse model of sickle cell disease-associated nephropathy, **olinciguat** attenuated kidney injury.

In a mouse model of TNF $\alpha$ -induced inflammation, **olinciguat** treatment led to lower levels of soluble adhesion molecules derived from the endothelium and leukocytes. In mouse models of sickle cell disease, **olinciguat** attenuated inflammation and vaso-occlusion.

| Biomarker                                                                                                                        | Model                           | Effect of Olinciguat |
|----------------------------------------------------------------------------------------------------------------------------------|---------------------------------|----------------------|
| sICAM-1                                                                                                                          | Mouse TNFα-induced inflammation | Reduced levels       |
| sP-selectin                                                                                                                      | Mouse TNFα-induced inflammation | Reduced levels       |
| sE-selectin                                                                                                                      | Mouse TNFα-induced inflammation | Reduced levels       |
| sICAM-1: soluble Intercellular<br>Adhesion Molecule 1; sP-<br>selectin: soluble P-selectin; sE-<br>selectin: soluble E-selectin. |                                 |                      |

### **Clinical Development**

**Olinciguat** advanced into Phase 2 clinical trials for the treatment of sickle cell disease (SCD) and achalasia. The STRONG-SCD study was a multicenter, randomized, double-blind, placebo-controlled, dose-ranging Phase 2 trial designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **olinciguat** in patients with SCD.

Despite being generally well-tolerated, the top-line results from the STRONG-SCD study, which enrolled 70 participants, did not demonstrate sufficient activity to support further internal clinical



development for this indication. Cyclerion subsequently announced the suspension of the **olinciguat** program for SCD.

## **Experimental Protocols Pharmacokinetic Studies in Rats**

- Animals: Female and male Sprague Dawley rats.
- Administration: Intravenous (i.v.) or oral (p.o.) administration of olinciguat.
- Sampling: Sparse blood sampling was performed at various time points post-dose.
- Analysis: Plasma concentrations of olinciguat were determined, and pharmacokinetic parameters were calculated using noncompartmental analysis.

# Hemodynamics in Normotensive Wistar and Spontaneously Hypertensive Rats (SHR)

- Animals: Male Wistar rats (n=6, 230–250 g, 12 weeks of age) and male SHRs (n=6, 230–250 g, 14 weeks of age).
- Instrumentation: Implantation of telemetry transmitters for continuous monitoring of blood pressure and heart rate.
- Dosing Regimen: A weekly dose-escalation design was employed with oral administration of vehicle (week 1), followed by olinciguat at 1 mg/kg (week 2), 3 mg/kg (week 3), and 10 mg/kg (week 4). Doses were administered once daily for 4 days at each level.
- Formulation: **Olinciguat** was formulated as a suspension in a vehicle containing 0.5% methylcellulose and 0.2% Tween 80.

### TNFα-Induced Inflammation Model in Mice

- Animals: C57BL/6 mice.
- Induction of Inflammation: Intravenous challenge with TNFα.
- Treatment: Oral administration of olinciguat or vehicle prior to TNFα challenge.



• Endpoint Measurement: Plasma levels of soluble adhesion molecules (sP-selectin, sE-selectin, and sICAM-1) were measured using ELISA kits.



Click to download full resolution via product page



A representative experimental workflow for the TNF $\alpha$ -induced inflammation model.

### Conclusion

Olinciguat is a well-characterized sGC stimulator that has demonstrated a wide range of pharmacological effects in preclinical models, spanning cardiovascular, renal, metabolic, and inflammatory systems. Its discovery and development have contributed to the growing understanding of the therapeutic potential of targeting the NO-sGC-cGMP signaling pathway. While the clinical development of olinciguat for sickle cell disease was not pursued due to a lack of efficacy, the extensive preclinical data and the insights gained from its clinical evaluation provide a valuable foundation for future research and development of sGC stimulators for other indications. The detailed chemical profile and methodologies presented in this guide serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Ironwood Pharmaceuticals, Inc. Ironwood Pharmaceuticals Announces FDA Orphan Drug Designation for Olinciguat for the Treatment of Sickle Cell Disease [investor.ironwoodpharma.com]
- 2. Olinciquat new, innovative treatment for sickle cell disease [speciality.medicaldialogues.in]
- 3. olinciguat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Olinciguat, an Oral sGC Stimulator, Exhibits Diverse Pharmacology Across Preclinical Models of Cardiovascular, Metabolic, Renal, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Olinciguat, an Oral sGC Stimulator, Exhibits Diverse Pharmacology Across Preclinical Models of Cardiovascular, Metabolic, Renal, and Inflammatory Disease • Cyclerion [cyclerion.com]



 To cite this document: BenchChem. [The Discovery and Chemical Profile of Olinciguat: A Soluble Guanylate Cyclase Stimulator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609733#discovery-and-chemical-structure-of-olinciguat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com